3-ヒドロキシキシラジン

概要

説明

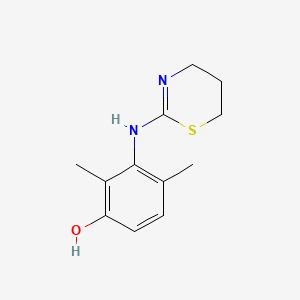

3-ヒドロキシキシラジンは、主に獣医用鎮静剤および鎮痛剤として使用されるキシラジンのヒドロキシル化誘導体です。 キシラジン自体はα2アドレナリン受容体作動薬であり、これは中枢神経系におけるノルエピネフリンの作用を模倣し、鎮静、筋弛緩、鎮痛をもたらすことを意味します 。キシラジン分子の3位におけるヒドロキシル化は、その薬理学的および化学的挙動に影響を与える可能性のある追加の化学的特性を導入します。

科学的研究の応用

3-Hydroxy Xylazine has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and potential as a tool in neurobiology research.

Medicine: Explored for its potential therapeutic effects, particularly in pain management and sedation.

Industry: Utilized in the development of new veterinary drugs and as a reference compound in analytical chemistry.

Safety and Hazards

Xylazine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It’s not approved for use in humans and can be life-threatening, especially when combined with opioids like fentanyl . Of the 59 cases, 21 (35.6%) resulted in fatal outcomes, with 17 involving Xylazine use in conjunction with other drugs .

将来の方向性

The increasing use of xylazine, most often in combination with other drugs such as fentanyl, is a rapidly growing threat to human health in the United States . Further non-punitive efforts and public health interventions are needed from health-care systems, policy makers, and community leaders to address the longer-term structural factors driving this crisis .

作用機序

3-ヒドロキシキシラジンの作用機序は、中枢神経系におけるα2アドレナリン受容体との相互作用を伴います。 これらの受容体に結合することで、ノルエピネフリンとドーパミンの放出を阻害し、鎮静、筋弛緩、鎮痛をもたらします 。ヒドロキシル基は、その結合親和性と薬物動態にも影響を与える可能性があり、作用時間と効力を変化させる可能性があります。

類似の化合物:

キシラジン: 獣医学で広く使用されている親化合物。

4-ヒドロキシキシラジン: 同様の特性を持つ別のヒドロキシル化誘導体。

クロニジン: 同様のα2アドレナリン受容体作動薬活性を持つ構造類似体。

比較:

キシラジン対3-ヒドロキシキシラジン: 3-ヒドロキシキシラジンへのヒドロキシル基の付加は、その溶解性を高め、薬物動態プロファイルを変化させる可能性があります。

3-ヒドロキシキシラジン対4-ヒドロキシキシラジン: ヒドロキシル基の位置は、化合物の化学反応性と生物活性に影響を与える可能性があります。

3-ヒドロキシキシラジン対クロニジン: 両方の化合物はα2アドレナリン受容体に作用しますが、構造上の違いにより、薬理学的効果と治療的用途が異なります.

生化学分析

Biochemical Properties

3-Hydroxy Xylazine plays a significant role in biochemical reactions, particularly through its interaction with alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors that modulate various physiological processes, including neurotransmitter release and vascular tone. 3-Hydroxy Xylazine binds to these receptors, leading to the inhibition of norepinephrine release, which in turn affects the sympathetic nervous system . Additionally, 3-Hydroxy Xylazine interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .

Cellular Effects

3-Hydroxy Xylazine exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by inhibiting norepinephrine release, leading to sedative and muscle-relaxant effects . In other cell types, such as vascular smooth muscle cells, 3-Hydroxy Xylazine induces vasoconstriction by activating alpha-2 adrenergic receptors, which results in decreased cyclic adenosine monophosphate levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of G-protein coupled receptors .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy Xylazine involves its binding to alpha-2 adrenergic receptors, which are linked to Gi-proteins. Upon binding, 3-Hydroxy Xylazine inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels . This reduction in cyclic adenosine monophosphate results in the inhibition of norepinephrine release from sympathetic nerve terminals . Additionally, 3-Hydroxy Xylazine may interact with other biomolecules, such as enzymes involved in its metabolism, further influencing its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy Xylazine can vary over time. Studies have shown that 3-Hydroxy Xylazine is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to 3-Hydroxy Xylazine in in vitro or in vivo studies has demonstrated sustained sedative and muscle-relaxant effects, although the compound’s efficacy may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of 3-Hydroxy Xylazine in animal models are dose-dependent. At lower doses, 3-Hydroxy Xylazine induces mild sedation and muscle relaxation, while higher doses can lead to profound sedation and potential adverse effects, such as hypotension and bradycardia . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired pharmacological effects . Toxic effects at high doses include severe cardiovascular depression and respiratory distress .

Metabolic Pathways

3-Hydroxy Xylazine is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . The primary metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, 3-Hydroxy Xylazine is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by its affinity for alpha-2 adrenergic receptors and its interactions with transport proteins .

Subcellular Localization

The subcellular localization of 3-Hydroxy Xylazine is primarily within the cytoplasm and endoplasmic reticulum . The compound may also localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism . Post-translational modifications and targeting signals play a role in directing 3-Hydroxy Xylazine to these specific compartments, influencing its activity and function .

準備方法

合成経路および反応条件: 3-ヒドロキシキシラジンの合成は、通常、キシラジンのヒドロキシル化を伴います。これは、以下を含むさまざまな化学反応によって達成できます。

酸化剤を使用したヒドロキシル化: 過酸化水素または過酸などの一般的な酸化剤を使用して、目的の位置にヒドロキシル基を導入することができます。

触媒的ヒドロキシル化: パラジウムや白金などの遷移金属触媒は、制御された条件下でヒドロキシル化プロセスを促進することができます。

工業生産方法: 3-ヒドロキシキシラジンの工業生産は、高収率と高純度を確保するために、最適化された反応条件を使用した大規模なヒドロキシル化プロセスを伴う可能性があります。これには以下が含まれる場合があります。

連続フローリアクター: 反応条件を一定に保ち、効率を向上させるために。

精製技術: 結晶化やクロマトグラフィーなど、目的の生成物を単離するために。

化学反応の分析

反応の種類: 3-ヒドロキシキシラジンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: さらなる酸化は、ケトンまたはカルボン酸の形成につながる可能性があります。

還元: 還元反応は、ヒドロキシル基を水素原子に変換し、キシラジンに戻すことができます。

置換: ヒドロキシル基は、求核置換反応によって他の官能基で置換できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

求核剤: ハロゲン化物、アミン、チオール。

主な生成物:

酸化生成物: ケトン、カルボン酸。

還元生成物: キシラジン。

置換生成物: さまざまな置換されたキシラジン誘導体。

4. 科学研究への応用

3-ヒドロキシキシラジンは、以下を含む科学研究でいくつかの用途があります。

化学: 反応機構を研究し、新しい合成方法を開発するための有機合成における試薬として使用されます。

生物学: 細胞プロセスに対するその影響と、神経生物学研究におけるツールとしての可能性について調査されています。

医学: 特に疼痛管理と鎮静における、その潜在的な治療効果について調査されています。

産業: 新しい獣医用医薬品の開発と、分析化学における基準化合物として利用されています。

類似化合物との比較

Xylazine: The parent compound, used widely in veterinary medicine.

4-Hydroxy Xylazine: Another hydroxylated derivative with similar properties.

Clonidine: A structural analog with similar alpha-2 adrenergic receptor agonist activity.

Comparison:

Xylazine vs. 3-Hydroxy Xylazine: The addition of the hydroxyl group in 3-Hydroxy Xylazine may enhance its solubility and alter its pharmacokinetic profile.

3-Hydroxy Xylazine vs. 4-Hydroxy Xylazine: The position of the hydroxyl group can influence the compound’s chemical reactivity and biological activity.

3-Hydroxy Xylazine vs. Clonidine: While both compounds act on alpha-2 adrenergic receptors, their structural differences lead to variations in their pharmacological effects and therapeutic applications.

特性

IUPAC Name |

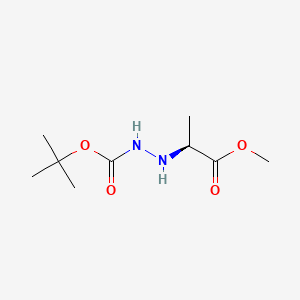

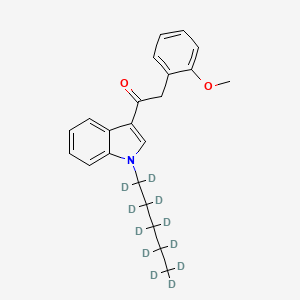

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857865 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145356-33-8 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3'-13C]Thymidine](/img/structure/B584016.png)

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)